molecular formula C14H12F5N3O4 B14147359 1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone CAS No. 378212-26-1

1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone

Cat. No.: B14147359
CAS No.: 378212-26-1
M. Wt: 381.25 g/mol
InChI Key: SYEPHZILOVPYAG-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with hydroxy, methyl, and pentafluoroethyl groups, and an ethanone moiety attached to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the hydroxy, methyl, and pentafluoroethyl groups. The final step involves the coupling of the pyrazole derivative with a nitrophenyl ethanone precursor under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

    1-(5-Hydroxy-3-methyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone: Lacks the pentafluoroethyl group.

    1-(5-Hydroxy-3-methyl-5-ethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone: Contains an ethyl group instead of a pentafluoroethyl group.

Uniqueness: 1-(5-Hydroxy-3-methyl-5-pentafluoroethyl-4,5-dihydro-pyrazol-1-yl)-2-(4-nitro-phenyl)-ethanone is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

378212-26-1

Molecular Formula

C14H12F5N3O4

Molecular Weight

381.25 g/mol

IUPAC Name

1-[5-hydroxy-3-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4H-pyrazol-1-yl]-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C14H12F5N3O4/c1-8-7-12(24,13(15,16)14(17,18)19)21(20-8)11(23)6-9-2-4-10(5-3-9)22(25)26/h2-5,24H,6-7H2,1H3

InChI Key

SYEPHZILOVPYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(C(F)(F)F)(F)F)O)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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